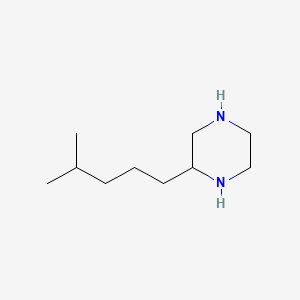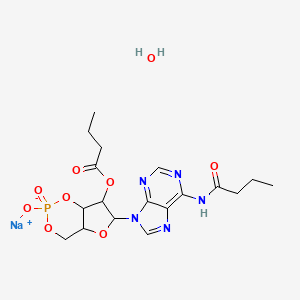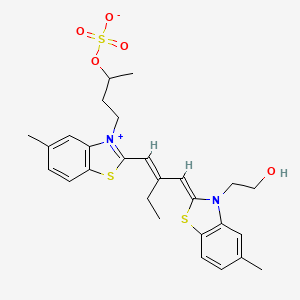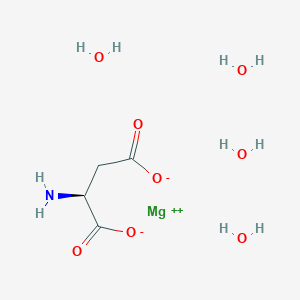
2-(4-Methylpentyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpentyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The 2-(4-Methylpentyl) group is a substituent attached to the piperazine ring, which can influence the compound’s chemical and biological properties. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-methylpentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon-halogen bond of the 4-methylpentyl halide, resulting in the formation of this compound.
Another method involves the reductive amination of 4-methylpentanone with piperazine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. This method provides a straightforward route to the target compound with high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to accelerate reaction rates and enhance product yields. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpentyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-Methylpentyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways. The exact mechanism of action depends on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpiperazine
- 1-Methylpiperazine
- 1,4-Dimethylpiperazine
- 2-Methylpiperidine
Comparison
2-(4-Methylpentyl)piperazine is unique due to the presence of the 4-methylpentyl substituent, which can influence its chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications. The structural differences among these compounds can lead to variations in their reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
118157-08-7 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
1-(4-methylpentyl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-10(2)4-3-7-12-8-5-11-6-9-12/h10-11H,3-9H2,1-2H3 |
Clé InChI |
DNRRGRHYTDLXGN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1CNCCN1 |
SMILES canonique |
CC(C)CCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2,2-Trifluoro-1-(hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B568315.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)







